molecular formula C22H19ClN4O3 B2409390 7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-84-3

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2409390
CAS No.: 1021258-84-3
M. Wt: 422.87
InChI Key: PXCNSIUBGAXGCJ-UHFFFAOYSA-N
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Description

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Properties

IUPAC Name

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-25-20-17(21(29)26(2)22(25)30)12-18(27(20)13-14-6-4-3-5-7-14)19(28)24-16-10-8-15(23)9-11-16/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCNSIUBGAXGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrimidine derivative known for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse sources.

Molecular Structure

The molecular formula of the compound is C24H24ClN4O3C_{24}H_{24}ClN_4O_3, with a molecular weight of approximately 416.481 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core, which is significant for its biological activity.

The primary biological activity of this compound is linked to its interaction with various receptor tyrosine kinases (RTKs), particularly:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

These interactions lead to the inhibition of angiogenesis and cell proliferation, which are critical processes in tumor growth and metastasis. The compound also affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties. Its solubility as an HCl salt enhances its bioavailability. The compound's pharmacokinetics suggest effective absorption and distribution within biological systems, contributing to its potential efficacy in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The mechanism involves targeting the aforementioned RTKs and disrupting angiogenic signaling pathways. For instance:

Cell LineIC50 (µM)Mechanism
MCF-75.0VEGFR-2 inhibition
A5493.5PDGFR-β inhibition
HCT1164.0EGFR inhibition

These findings highlight the compound's potential as an anti-cancer agent by targeting critical pathways involved in tumor growth .

Case Studies

A notable case study involved the administration of this compound in a murine model of lung cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The study emphasized the importance of RTK inhibition in mediating these effects.

Q & A

What synthetic strategies are optimal for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

Answer:
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted aminopyrrole intermediates with chloro-substituted pyrimidine derivatives under basic conditions. For example, in , a similar compound (N4-(4-chlorophenyl)-pyrrolo[2,3-d]pyrimidine) was synthesized using 4-chloroaniline and a benzyl-substituted precursor, yielding a 61% product after purification. Key steps include:

  • Nucleophilic substitution at the C4 position of the pyrimidine ring using aryl amines.
  • Cyclization under reflux with polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification via column chromatography (e.g., CHCl3/CH3OH, 10:1) to isolate the product.

Advanced Note: Optimization of reaction time and temperature is critical to avoid side reactions such as over-alkylation or ring-opening. Computational modeling (e.g., DFT calculations) can predict transition states and guide solvent selection .

How can researchers resolve contradictions in NMR data for structurally similar analogs?

Answer:
Discrepancies in NMR data (e.g., chemical shifts for NH protons) often arise from solvent effects, tautomerism, or impurities. For example, reports NH protons at δ 11.03 and 11.41 ppm (DMSO-d6), whereas shows NH signals at δ 11.98 ppm. To address this:

  • Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature during data acquisition.
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm proton assignments and rule out tautomeric forms.
  • Compare with X-ray crystallography data (e.g., used single-crystal X-ray to resolve ambiguities in dihedral angles and hydrogen bonding) .

Advanced Note: Use dynamic NMR (DNMR) to study tautomerization kinetics and quantify equilibrium constants .

What methodologies are recommended for analyzing the compound’s receptor tyrosine kinase (RTK) inhibitory activity?

Answer:
highlights the role of pyrrolo[2,3-d]pyrimidines as RTK inhibitors. To evaluate activity:

  • In vitro kinase assays : Use recombinant RTKs (e.g., EGFR, VEGFR) with ATP-competitive ELISA-based protocols.
  • Cellular assays : Measure inhibition of RTK-mediated phosphorylation in cancer cell lines (e.g., A549 or HeLa) via Western blot.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., benzyl vs. 4-chlorophenyl groups) to correlate with IC50 values .

Advanced Note: Molecular docking (e.g., AutoDock Vina) can predict binding modes to RTK active sites. Pair with mutagenesis studies to validate critical residues .

How can researchers address low yields in the final carboxamide coupling step?

Answer:
Low yields during carboxamide formation (e.g., coupling the 6-carboxamide group) may result from steric hindrance or poor leaving-group reactivity. Strategies include:

  • Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity (e.g., used ethyl ester intermediates under microwave conditions) .
  • Protecting group strategies : Temporarily protect reactive sites (e.g., NH groups) to prevent side reactions .

Advanced Note: Reaction monitoring via LC-MS can identify intermediates and optimize stoichiometry .

What computational tools are effective for predicting metabolic stability of this compound?

Answer:
Metabolic stability is critical for drug development. Use:

  • ADMET predictors : Software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and bioavailability.
  • Quantum mechanical calculations : Model oxidation sites (e.g., benzylic positions) using Gaussian09 .
  • MD simulations : Study interactions with cytochrome P450 enzymes to identify vulnerable motifs .

Example : The trifluoromethyl group in ’s analog enhances metabolic stability by reducing CYP-mediated oxidation .

How should researchers design experiments to explore synergistic effects with existing anticancer agents?

Answer:
Synergy studies require combinatorial screening:

  • Cell viability assays : Use a checkerboard design (e.g., varying concentrations of the compound and cisplatin) in MTT assays.
  • Synergy quantification : Calculate combination indices (CI) via CompuSyn software.
  • Transcriptomic profiling : RNA-seq can identify pathways enhanced by combination therapy .

Advanced Note: High-throughput screening (HTS) with robotic liquid handlers accelerates dose-response curve generation .

What analytical techniques are critical for confirming crystallinity and polymorphism?

Answer:
Polymorphism impacts solubility and bioavailability. Key techniques:

  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures (e.g., : R factor = 0.058).
  • DSC/TGA : Identify melting points and thermal degradation profiles.
  • Solid-state NMR : Resolve differences in hydrogen-bonding networks .

Advanced Note: Use synchrotron radiation for high-resolution PXRD to detect minor polymorphic impurities .

How can contradictory biological activity data across analogs be systematically analyzed?

Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation strategies:

  • Meta-analysis : Aggregate data from multiple studies (e.g., vs. 18) and normalize using Z-score transformation.
  • QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity.
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Example : ’s trifluoromethyl analog showed improved kinase selectivity over ’s methoxy-substituted derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.